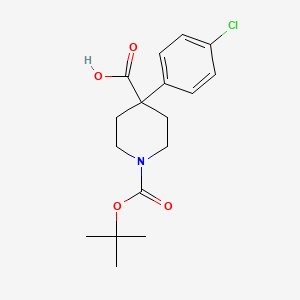

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS: 644981-94-2; MFCD05861537) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, receptor antagonists, and other bioactive molecules . Its structural features—a rigid piperidine scaffold, electron-withdrawing chlorine substituent, and Boc group—enhance stability during synthetic processes while enabling precise functionalization .

Properties

IUPAC Name |

4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPSYFHQUVHQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647626 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644981-94-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a halogenation reaction.

Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation at the Carboxylic Acid Group

The carboxylic acid moiety undergoes condensation reactions with amines to form amides, a critical step in pharmaceutical synthesis.

Example reaction (from AKT inhibitor development):

The compound reacts with tetrahydroisoquinoline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After Boc deprotection, the intermediate forms bioactive amides .

This reaction demonstrates high efficiency under mild conditions, enabling modular drug discovery workflows.

Boc Deprotection to Generate Free Amines

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the piperidine nitrogen for further functionalization.

Typical protocol :

Treatment with 4 M HCl in ethyl acetate at room temperature for 24 h achieves quantitative deprotection . Trifluoroacetic acid (TFA) in dichloromethane is also effective .

Impact on downstream applications :

- Enables conjugation with electrophiles (e.g., sulfonylation, alkylation).

- Critical for synthesizing kinase inhibitors targeting AKT isoforms .

Nucleophilic Substitution at the Chlorophenyl Group

While direct evidence is limited in cited literature, analogous compounds undergo aromatic substitution at the para-chlorine position. Theoretical reactivity suggests potential for:

- Suzuki coupling with boronic acids (Pd catalysis).

- SNAr reactions with strong nucleophiles (e.g., amines, thiols).

Comparative reactivity table :

| Substituent | Reaction Type | Catalyst/Reagents | Outcome |

|---|---|---|---|

| 4-Cl | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives |

| 4-Cl | Amination | CuI, L-proline, K₂CO₃, DMSO | 4-Aminophenyl analogs |

Note: Specific experimental data for this compound requires further validation.

Participation in Multicomponent Reactions

The carboxylic acid and Boc-protected amine enable use in Ugi or Passerini reactions, though explicit examples are undocumented in reviewed sources.

Key Research Findings

- AKT Inhibitor Synthesis : The compound served as a key intermediate in pan-AKT inhibitors showing IC₅₀ values of 32.9–66.6 nM against AKT1 .

- Selectivity Challenges : Derivatives exhibited off-target inhibition of PKA and p70S6K due to structural homology in kinase ATP-binding pockets .

- Crystallographic Data : Analogous Boc-piperidine carboxylic acids adopt chair conformations, with hydrogen-bonded networks stabilizing solid-state structures .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the 4-chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine : The 4-chlorophenyl analog exhibits greater lipophilicity (Cl: LogP ~2.1) compared to the 4-fluorophenyl derivative (LogP ~1.8), influencing membrane permeability and target binding .

- Alkyl Substituents : Ethyl or chloroethyl groups reduce ring rigidity, which may affect conformational preferences in receptor interactions .

Physicochemical Properties

Biological Activity

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid, often abbreviated as Boc-4-Cl-Pip-4-CA, is a piperidine derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, a chlorobenzyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

The synthesis of Boc-4-Cl-Pip-4-CA typically involves several key steps:

- Protection of Piperidine : The piperidine ring is protected with a Boc group to prevent unwanted reactions.

- Introduction of Chlorobenzyl Group : The protected piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base.

- Carboxylation : The intermediate compound undergoes carboxylation to introduce the carboxylic acid functional group.

This compound's molecular formula is , and its structure is significant for its biological activity, particularly in enzyme inhibition and receptor interactions .

Enzyme Inhibition

Boc-4-Cl-Pip-4-CA has shown promising activity as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : This compound exhibits strong inhibitory effects against AChE, which is crucial for the treatment of conditions like Alzheimer's disease. Studies indicate that similar piperidine derivatives have been effective in modulating cholinergic activity .

- Urease : The compound also demonstrates significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Activity

Research has indicated that compounds related to Boc-4-Cl-Pip-4-CA possess moderate to strong antibacterial properties against various strains, including:

- Salmonella typhi

- Bacillus subtilis

These findings suggest potential applications in developing new antibacterial agents .

Binding Affinity Studies

Docking studies have revealed that Boc-4-Cl-Pip-4-CA interacts favorably with biological macromolecules, indicating its potential as a lead compound in drug design. Binding interactions with bovine serum albumin (BSA) have also been assessed, showing pharmacological effectiveness that could translate into therapeutic applications .

Case Studies and Research Findings

The mechanism by which Boc-4-Cl-Pip-4-CA exerts its biological effects is primarily through its interactions with specific enzymes and receptors. The presence of the Boc group enhances stability and solubility, while the chlorobenzyl moiety contributes to binding affinity. This combination allows the compound to effectively inhibit enzyme activity and interact with biological targets .

Q & A

Q. What are the standard protocols for synthesizing 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenyl precursors with piperidine derivatives, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Cyclization : Use palladium or copper catalysts in solvents like DMF or toluene under controlled temperatures (80–120°C) .

- Boc Protection : Introduce Boc groups via tert-butoxycarbonyl anhydride in the presence of a base (e.g., triethylamine) to stabilize the piperidine nitrogen .

Optimization Strategies : - Adjust stoichiometry (1.2–1.5 equivalents of Boc reagent) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity to improve intermediate solubility .

Q. What purification techniques are recommended for this compound to achieve >95% purity?

Methodological Answer: Purification is critical due to the compound’s structural complexity:

- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) .

- Recrystallization : Dissolve in hot ethanol and slowly add deionized water to induce crystallization .

- HPLC Validation : Confirm purity using reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. Which spectroscopic methods are critical for characterizing the compound’s structure?

Methodological Answer: A combination of techniques ensures accurate structural assignment:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm, Boc group at δ 1.4 ppm) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 366.1) .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects or solvent interactions:

- Sample Purity : Re-purify the compound to eliminate impurities affecting spectral clarity .

- Solvent Effects : Compare NMR in deuterated DMSO vs. CDCl3; Boc groups may exhibit solvent-dependent shifts .

- X-ray Validation : Use single-crystal X-ray data (e.g., Acta Crystallogr. Sect. E ) to cross-validate computational models (DFT or molecular mechanics).

Q. What strategies are effective for synthesizing enantiomerically pure forms of the compound?

Methodological Answer: Chiral resolution requires:

Q. What are the key factors affecting the compound’s stability under different storage conditions?

Methodological Answer: Stability studies reveal:

Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Focus on functional group transformations:

- Leaving Group Optimization : Replace carboxylic acid with activated esters (e.g., NHS esters) to enhance reactivity .

- Kinetic Studies : Monitor reactions via 19F NMR (if fluorinated analogs are used) or UV-Vis spectroscopy.

- Competitive Experiments : Compare reactivity with other piperidine derivatives under identical conditions .

Q. What computational methods best model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Combine multi-scale approaches:

- Molecular Docking : Use AutoDock Vina to predict binding modes with protein active sites (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS) to assess stability .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at binding sites .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer: Safety protocols are essential due to hazards identified in SDS:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.